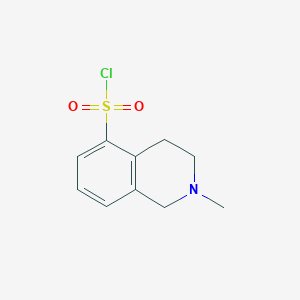![molecular formula C11H15ClO2S B13219940 [4-(2-Methylpropyl)phenyl]methanesulfonyl chloride](/img/structure/B13219940.png)
[4-(2-Methylpropyl)phenyl]methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-Methylpropyl)phenyl]methanesulfonyl chloride: is an organic compound with the molecular formula C11H15ClO2S. It is a sulfonyl chloride derivative, often used in organic synthesis due to its reactivity and ability to introduce sulfonyl groups into molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Methylpropyl)phenyl]methanesulfonyl chloride typically involves the reaction of [4-(2-Methylpropyl)phenyl]methanol with thionyl chloride (SOCl2) or chlorosulfonic acid (HSO3Cl). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: [4-(2-Methylpropyl)phenyl]methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reagent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, [4-(2-Methylpropyl)phenyl]methanesulfonyl chloride is used as a reagent to introduce sulfonyl groups into various molecules, which can alter their reactivity and properties .
Biology and Medicine: The compound is used in the synthesis of pharmaceuticals, particularly in the development of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties .
Industry: In industrial applications, it is used in the production of dyes, agrochemicals, and polymers. Its reactivity makes it a valuable intermediate in the synthesis of complex organic molecules .
Mécanisme D'action
The mechanism of action of [4-(2-Methylpropyl)phenyl]methanesulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with nucleophiles to form various derivatives. The sulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of stable sulfonamide or sulfonate products .
Comparaison Avec Des Composés Similaires
Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but lacks the phenyl and isobutyl groups.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Another sulfonyl chloride used in organic synthesis, but with a toluene group instead of the isobutylphenyl group.
Uniqueness: [4-(2-Methylpropyl)phenyl]methanesulfonyl chloride is unique due to its specific structure, which combines the reactivity of the sulfonyl chloride group with the steric and electronic effects of the isobutylphenyl group. This makes it particularly useful in the synthesis of complex organic molecules where specific reactivity and selectivity are required .
Propriétés
Formule moléculaire |
C11H15ClO2S |
|---|---|
Poids moléculaire |
246.75 g/mol |
Nom IUPAC |
[4-(2-methylpropyl)phenyl]methanesulfonyl chloride |
InChI |
InChI=1S/C11H15ClO2S/c1-9(2)7-10-3-5-11(6-4-10)8-15(12,13)14/h3-6,9H,7-8H2,1-2H3 |
Clé InChI |
VXNDHYADGSPNMW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



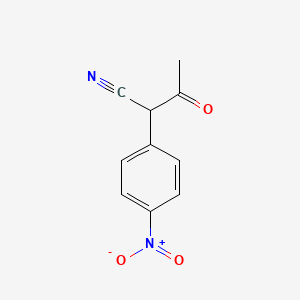
![{4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol](/img/structure/B13219871.png)
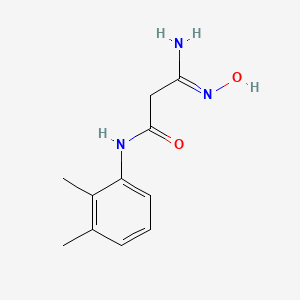
![2-Amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B13219891.png)
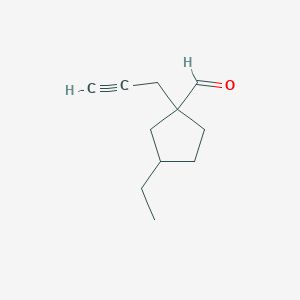

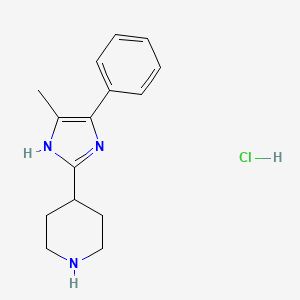
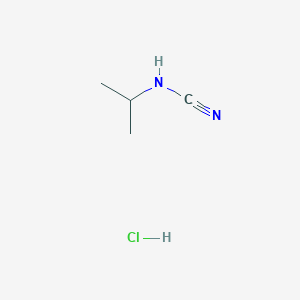
![6-([(Propan-2-YL)amino]methyl)-1,2-dihydropyridin-2-one](/img/structure/B13219925.png)
![3-[(3-Phenylpropyl)amino]propan-1-ol](/img/structure/B13219928.png)
![1-[(3-Bromophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13219930.png)

